![molecular formula C8H13NO2 B2639868 8-羟基-6-氮杂螺[3.5]壬烷-5-酮 CAS No. 2169487-42-5](/img/structure/B2639868.png)

8-羟基-6-氮杂螺[3.5]壬烷-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

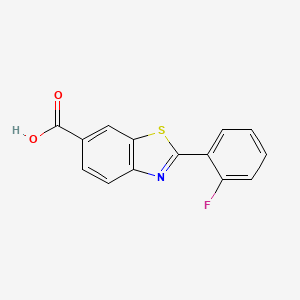

Molecular Structure Analysis

The InChI code for a similar compound, “8-hydroxy-2,6-diazaspiro [3.5]nonan-5-one dihydrochloride”, is1S/C7H12N2O2.2ClH/c10-5-1-7 (3-8-4-7)6 (11)9-2-5;;/h5,8,10H,1-4H2, (H,9,11);2*1H . This might give some insight into the structure of “8-Hydroxy-6-azaspiro[3.5]nonan-5-one”. Physical And Chemical Properties Analysis

The molecular weight of a similar compound, “8-hydroxy-2,6-diazaspiro [3.5]nonan-5-one dihydrochloride”, is 229.11 . The molecular formula of “8-Hydroxy-5-azaspiro[3.5]nonan-6-one” is C8H13NO2 .科学研究应用

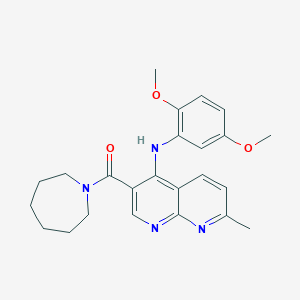

Application in Medicinal Chemistry: Synthesis of Anticancer Agents

Scientific Field

Medicinal Chemistry

Summary of Application

The compound “8-Hydroxy-6-azaspiro[3.5]nonan-5-one” is utilized in the synthesis of pyrrole derivatives, which are pivotal in the design of anticancer drugs. These derivatives exhibit a range of biological activities, including anticancer properties.

Methods of Application

The synthesis involves a coupling reaction starting from spirocyclic 1,2,3-triazole to produce diastereomerically pure pyrrole derivatives. The compounds are characterized using 1H and 13C NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS) , with some undergoing X-ray diffraction for crystallographic analysis.

Results

The synthesized pyrrole derivatives have shown potential as multitargeted tyrosine kinase inhibitors and tubulin polymerization inhibitors, with specific compounds demonstrating high potency and selectivity for ERK1/2 in cancer treatment .

Application in Drug Design: Structural Alternatives to Morpholine

Scientific Field

Drug Design

Summary of Application

In drug design, “8-Hydroxy-6-azaspiro[3.5]nonan-5-one” serves as a structural alternative to morpholine, offering a robust metabolic profile and the necessary hydrogen bonding capacity for efficient binding in enzyme active sites.

Methods of Application

The compound is synthesized and incorporated into spirocyclic oxetanes, which are then used to create o-cycloalkylaminoacetanilides for oxidative cyclizations. This process involves the use of Oxone® in formic acid for the cyclization step.

Results

The application of this compound in drug design has led to the successful creation of ring-fused benzimidazoles, which are significant in targeting enzymes over-expressed in cancer cell lines .

Application in Heterocyclic Chemistry: Synthesis of Spirocyclic Compounds

Scientific Field

Heterocyclic Chemistry

Summary of Application

The compound is a key intermediate in the synthesis of spirocyclic compounds, which are important in the development of new drugs with heterocyclic structures.

Methods of Application

The synthesis pathway involves the preparation of diastereomerically pure spirocyclic compounds from 1,2,3-triazole precursors, followed by coupling reactions to produce the desired heterocycles.

Results

The resulting spirocyclic compounds have been characterized and studied for their potential in various biological activities, including anticancer, antiviral, and anti-inflammatory effects .

Application in Organic Synthesis: Creation of Pyrrole-Based Inhibitors

Scientific Field

Organic Synthesis

Summary of Application

“8-Hydroxy-6-azaspiro[3.5]nonan-5-one” is used in the creation of pyrrole-based inhibitors, particularly for protein kinases involved in cancer progression.

Methods of Application

The compound is synthesized through a series of organic reactions, including coupling and cyclization, to produce pyrrole-based inhibitors with high specificity and potency.

Results

These inhibitors have shown effectiveness in targeting specific protein kinases, leading to the inhibition of cancer cell growth and proliferation .

Application in Pharmacology: Development of Antiviral Agents

Scientific Field

Pharmacology

Summary of Application

The compound plays a role in the development of antiviral agents, leveraging its structural properties to create compounds that can interfere with viral replication processes.

Methods of Application

The synthesis involves the use of the compound as a scaffold for creating spirocyclic structures that are then tested for their antiviral activity against various viral strains.

Results

The antiviral agents developed using this compound have demonstrated the ability to inhibit viral replication in vitro, showing promise for further development into therapeutic drugs .

Application in Biochemistry: Enzyme Inhibition Studies

Scientific Field

Biochemistry

Summary of Application

In biochemistry, “8-Hydroxy-6-azaspiro[3.5]nonan-5-one” is used in enzyme inhibition studies to understand the interaction between small molecules and enzyme active sites.

Methods of Application

The compound is used to synthesize inhibitors that are then applied to enzyme assays to measure their inhibitory effects. Techniques such as enzyme kinetics and binding affinity studies are employed.

Results

The studies have provided insights into the binding modes and inhibitory mechanisms of the synthesized compounds, contributing to the design of more effective enzyme inhibitors .

This analysis provides a detailed overview of the diverse applications of “8-Hydroxy-6-azaspiro[3.5]nonan-5-one” in scientific research, highlighting its significance in various fields and its potential in the development of therapeutic agents. The compound’s versatility in synthesis and its role in the creation of biologically active molecules underscore its importance in ongoing drug discovery and development efforts.

Application in Neuropharmacology: Development of Neuroprotective Agents

Scientific Field

Neuropharmacology

Summary of Application

This compound is investigated for its potential as a neuroprotective agent. It is hypothesized to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Methods of Application

The compound is used to synthesize analogs that target specific neurotransmitter receptors. The synthesis involves stereoselective methods to ensure the production of the desired enantiomers.

Results

Preliminary studies have shown that certain analogs can protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications for neurodegenerative conditions .

Application in Analytical Chemistry: Chiral Resolution Agents

Scientific Field

Analytical Chemistry

Summary of Application

“8-Hydroxy-6-azaspiro[3.5]nonan-5-one” serves as a chiral resolution agent in the separation of enantiomers, which is crucial for the production of enantiomerically pure pharmaceuticals.

Methods of Application

The compound is used in chromatographic techniques, such as high-performance liquid chromatography (HPLC) , to separate enantiomers based on their interaction with the chiral stationary phase.

Results

The use of this compound has resulted in the successful separation of various racemic mixtures, yielding enantiomerically pure compounds essential for pharmacological studies .

Application in Material Science: Synthesis of Conductive Polymers

Scientific Field

Material Science

Summary of Application

The spirocyclic nature of “8-Hydroxy-6-azaspiro[3.5]nonan-5-one” makes it a candidate for the synthesis of conductive polymers with potential applications in electronics.

Methods of Application

The compound is polymerized with other monomers to create conductive polymers. The polymerization process is optimized for electrical conductivity and thermal stability .

Results

The resulting polymers exhibit promising electrical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Application in Environmental Chemistry: Photodegradation Studies

Scientific Field

Environmental Chemistry

Summary of Application

This compound is used in studies exploring the photodegradation of environmental pollutants, aiming to develop more efficient methods for water treatment.

Methods of Application

The compound is incorporated into photocatalytic systems and exposed to UV light. The efficiency of degradation is measured using spectrophotometry and liquid chromatography-mass spectrometry (LC-MS) .

Results

Studies have demonstrated that the compound can enhance the photodegradation rate of certain pollutants, offering a potential approach to improve water purification technologies .

Application in Agrochemistry: Pesticide Development

Scientific Field

Agrochemistry

Summary of Application

“8-Hydroxy-6-azaspiro[3.5]nonan-5-one” is explored for its use in the development of novel pesticides with enhanced specificity and reduced environmental impact.

Methods of Application

The compound is used to synthesize pesticide candidates that are tested for their efficacy against various agricultural pests. The synthesis involves green chemistry principles to minimize waste.

Results

The synthesized pesticides have shown effectiveness in controlling pest populations while exhibiting lower toxicity to non-target organisms, contributing to sustainable agricultural practices .

Application in Bioorganic Chemistry: Peptide Mimetics

Scientific Field

Bioorganic Chemistry

Summary of Application

The compound is utilized in the design of peptide mimetics, which are molecules that mimic the structure and function of peptides in biological systems.

Methods of Application

“8-Hydroxy-6-azaspiro[3.5]nonan-5-one” is incorporated into larger molecules to create structures that resemble natural peptides. The design process involves molecular modeling and peptide synthesis techniques.

Results

The peptide mimetics developed using this compound have shown the ability to interact with biological targets similarly to natural peptides, providing new avenues for drug development .

安全和危害

属性

IUPAC Name |

8-hydroxy-6-azaspiro[3.5]nonan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-6-4-8(2-1-3-8)7(11)9-5-6/h6,10H,1-5H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGDSACXNTWKMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(CNC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-6-azaspiro[3.5]nonan-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B2639785.png)

![8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2639792.png)

![3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2639793.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2639800.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2639801.png)

![1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2639804.png)